![molecular formula C22H12N2O9 B13745276 5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid
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Overview
Description
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c][1,2,5]oxadiazole core linked to two isophthalic acid moieties, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid typically involves the reaction of benzo[c][1,2,5]oxadiazole derivatives with isophthalic acid under controlled conditions. One common method includes the use of a condensation reaction where the benzo[c][1,2,5]oxadiazole derivative is reacted with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. In medicinal applications, it may exert anticancer effects by interfering with cellular pathways involved in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Another related compound with a thiadiazole core and different functional groups.
Uniqueness
5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is unique due to its oxadiazole core, which imparts distinct electronic and structural properties compared to its thiadiazole counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C22H12N2O9 |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzoxadiazol-7-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H12N2O9/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
CBBRMMYPOHWODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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